

# The Aquatic Toxicity and Environmental Impact of Fluvalinate: A Technical Guide

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## Compound of Interest

Compound Name:	Fluvalinate
Cat. No.:	B1673501

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This technical guide provides a comprehensive overview of the aquatic toxicity of **fluvalinate**, a synthetic pyrethroid insecticide. It details the compound's effects on a range of aquatic organisms, outlines its environmental fate, and presents standardized protocols for its toxicological assessment. The information is intended to support research, environmental risk assessment, and the development of safer alternatives.

## Executive Summary

**Fluvalinate**, and its active isomer tau-**fluvalinate**, are widely used for the control of insect and mite pests in agriculture and apiculture. As a Type II pyrethroid, its primary mode of action is the disruption of nerve function through the modulation of voltage-gated sodium channels. While effective against target pests, its use raises significant environmental concerns due to its high toxicity to non-target aquatic organisms. This document synthesizes key data on its acute and sublethal toxicity, environmental persistence, and bioaccumulation potential, providing a critical resource for the scientific community.

## Acute Aquatic Toxicity of Fluvalinate

**Fluvalinate** is classified as very highly toxic to fish and aquatic invertebrates.<sup>[1][2]</sup> Its toxicity can be influenced by temperature, with greater effects observed in cooler waters.<sup>[3]</sup> The acute toxicity is typically expressed as the median lethal concentration (LC50), the concentration of

the chemical in water that is lethal to 50% of a test population over a specified period, usually 96 hours for fish and 48 hours for invertebrates.

Table 1: Acute Toxicity of **Fluvalinate** to Various Aquatic Organisms

Species	Common Name	Test Duration (hours)	LC50 (µg/L)	Reference
Lepomis macrochirus	Bluegill Sunfish	96	0.9	[1]
Oncorhynchus mykiss	Rainbow Trout	96	2.9	[1]
Cyprinus carpio	Carp	96	2.9	[1]
Daphnia magna	Water Flea	48	74	[1]
Mysidopsis bahia	Mysid Shrimp	48	2.9	[1]

## Sublethal Effects on Aquatic Organisms

Beyond acute lethality, sublethal concentrations of **fluvalinate** can induce a range of adverse effects, including behavioral changes and genotoxicity. These effects can have significant long-term consequences for the health and sustainability of aquatic populations.

## Neurobehavioral Effects

Exposure to sublethal concentrations of pyrethroids like **fluvalinate** can lead to significant behavioral alterations in fish.[4] These changes are a direct consequence of the insecticide's neurotoxic mode of action. Observed effects include:

- Erratic Swimming: Exposed fish may exhibit hyperactivity, loss of equilibrium, and uncoordinated movements.[4][5]
- Altered Shoaling Behavior: The cohesion of fish schools can be disrupted, potentially increasing vulnerability to predators.[6]

- Changes in Activity Levels: Studies have shown that pyrethroid exposure can lead to a decrease in overall activity and slower swimming speeds.[6]
- Impaired Feeding: A reduction in feeding activity has been observed, which can negatively impact growth and development.[5]

## Genotoxicity

**Fluvalinate** has been shown to cause DNA damage in aquatic organisms. Genotoxicity is commonly assessed using the Comet Assay (Single Cell Gel Electrophoresis), which measures DNA strand breaks in individual cells. This damage indicates that the chemical has the potential to interact with the genetic material of an organism, which can lead to mutations, developmental abnormalities, and cancer.

Table 2: Sublethal Effects of **Fluvalinate**

Effect	Organism	Endpoint	Concentration	Reference
Genotoxicity	Gammarus roeseli	Increased DNA Damage (Comet Assay)	2.15, 4.30, 8.60 µg/L	
Behavioral	Gammarus roeseli	Reduced Locomotor Activity	2.15, 4.30, 8.60 µg/L	
Behavioral	Luciobarbus bocagei	Altered Routine Activity and Shoal Cohesion	1.2, 2.0 µg/L (Esfenvalerate)	[6][7]
Reproductive	Daphnia magna	Delayed Reproduction, Reduced Fecundity	Not Specified (Fenvalerate)	[4]

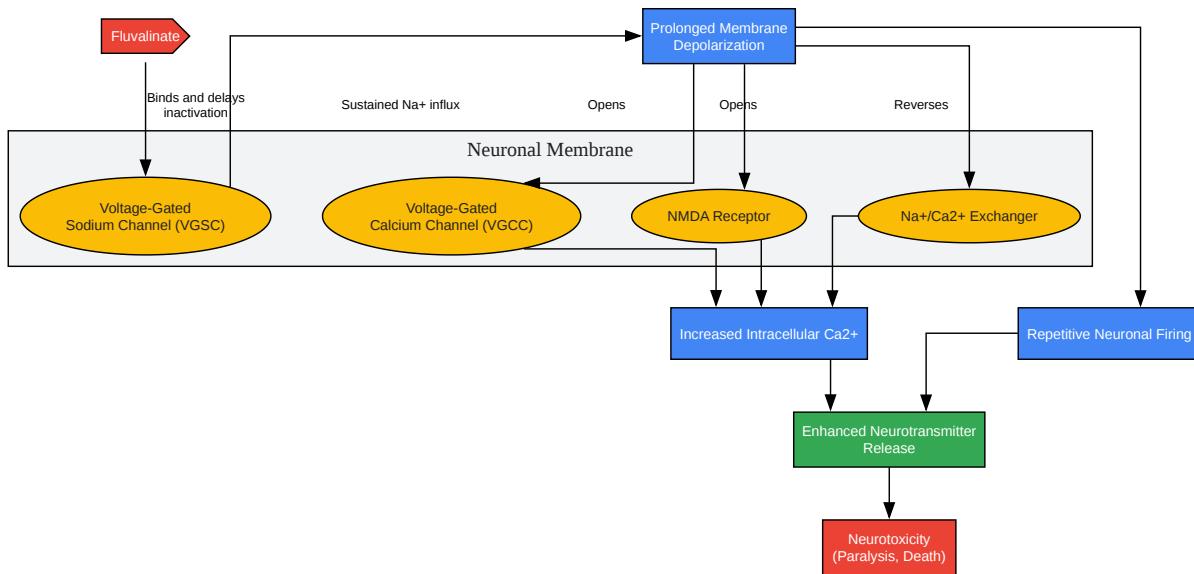
## Mechanism of Action: Neurotoxicity Pathway

**Fluvalinate**, like other pyrethroids, exerts its toxic effects by targeting the voltage-gated sodium channels in the nervous system of both insects and non-target organisms.[8][9] This interaction

disrupts the normal transmission of nerve impulses, leading to the observed toxicological symptoms.

The key steps in the neurotoxicity pathway are:

- Binding to Sodium Channels: **Fluvalinate** binds to the open state of voltage-gated sodium channels in neuronal membranes.[8][10]
- Delayed Channel Inactivation: This binding prolongs the open state of the channel, delaying its inactivation and leading to a persistent influx of sodium ions ( $\text{Na}^+$ ).[8][11]
- Membrane Depolarization: The sustained influx of  $\text{Na}^+$  causes a persistent depolarization of the neuronal membrane.[8][9]
- Repetitive Firing: This prolonged depolarization leads to uncontrolled, repetitive firing of action potentials (nerve impulses).[8][9]
- Downstream Effects: The hyperexcitability of the neuron triggers a cascade of secondary effects, including the opening of voltage-gated calcium channels (VGCCs) and the N-methyl-D-aspartate (NMDA) receptor, leading to an influx of calcium ions ( $\text{Ca}^{2+}$ ).[12] This can also cause the  $\text{Na}^+/\text{Ca}^{2+}$  exchanger to operate in reverse mode, further increasing intracellular calcium.[12]
- Neurotoxicity: The combination of repetitive firing and elevated intracellular calcium leads to enhanced neurotransmitter release, ultimately causing convulsions, paralysis, and, at sufficient concentrations, death.[2][8][13]



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**Caption:** Signaling pathway of **fluvalinate**-induced neurotoxicity.

## Environmental Fate and Impact

The environmental impact of **fluvalinate** is determined by its persistence, mobility, and potential for bioaccumulation in aquatic ecosystems.

## Persistence and Degradation

**Fluvalinate** is susceptible to photodegradation in water, with a reported half-life of up to one day.<sup>[1]</sup> In soil, it has low persistence under aerobic conditions, with half-lives ranging from 4 to 8 days.<sup>[14]</sup> However, degradation is slower under anaerobic conditions.<sup>[14]</sup> Hydrolysis of **fluvalinate** is pH-dependent, being relatively stable in acidic and neutral conditions but

degrading rapidly in alkaline environments (pH 9).[14] Key degradation products include anilino acid and 3-phenoxybenzoic acid.[1] The toxicity of these metabolites is a consideration for a complete environmental risk assessment.[15]

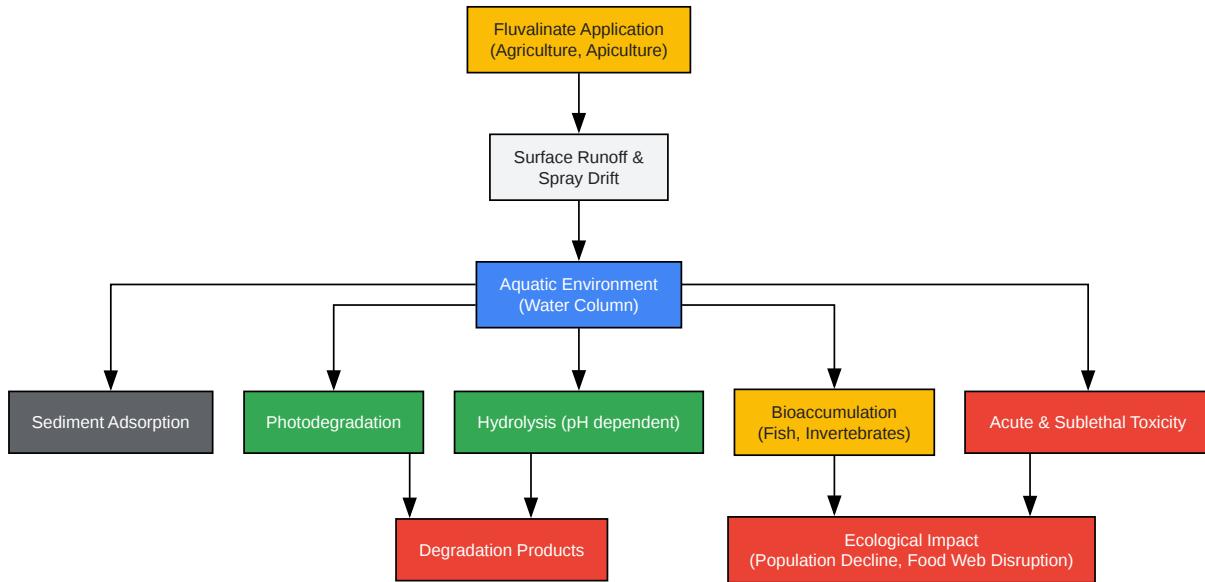
Table 3: Environmental Fate Properties of **Fluvalinate**

Property	Value	Reference
Water Solubility	$2 \times 10^{-6}$ g/L	[3]
Log Kow	7.02	[14]
Photodegradation Half-life (Water)	Up to 1 day	[1]
Aerobic Soil Half-life	4 - 8 days	[14]
Hydrolysis Half-life (pH 9, 25°C)	1 - 2 hours	[14]

## Bioaccumulation

With a high octanol-water partition coefficient (Log Kow = 7.02), **fluvalinate** has a strong tendency to partition from water into the fatty tissues of aquatic organisms.[14][16] A bioconcentration factor (BCF) of 360 has been reported in whole fish, indicating a low to moderate potential to accumulate.[17][18] The BCF is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state.[19]

Bioaccumulation can lead to the transfer of the pesticide through the aquatic food web.



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**Caption:** Logical flow of **fluvalinate**'s environmental fate and impact.

## Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of aquatic toxicity. The following sections detail the protocols for key experiments used to evaluate the effects of **fluvalinate**.

### Acute Fish Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[\[20\]](#)

1. Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra Danio, Bluegill Sunfish) is selected. Fish are acclimated to laboratory conditions for at least 12 days.[\[21\]](#)

## 2. Test Conditions:

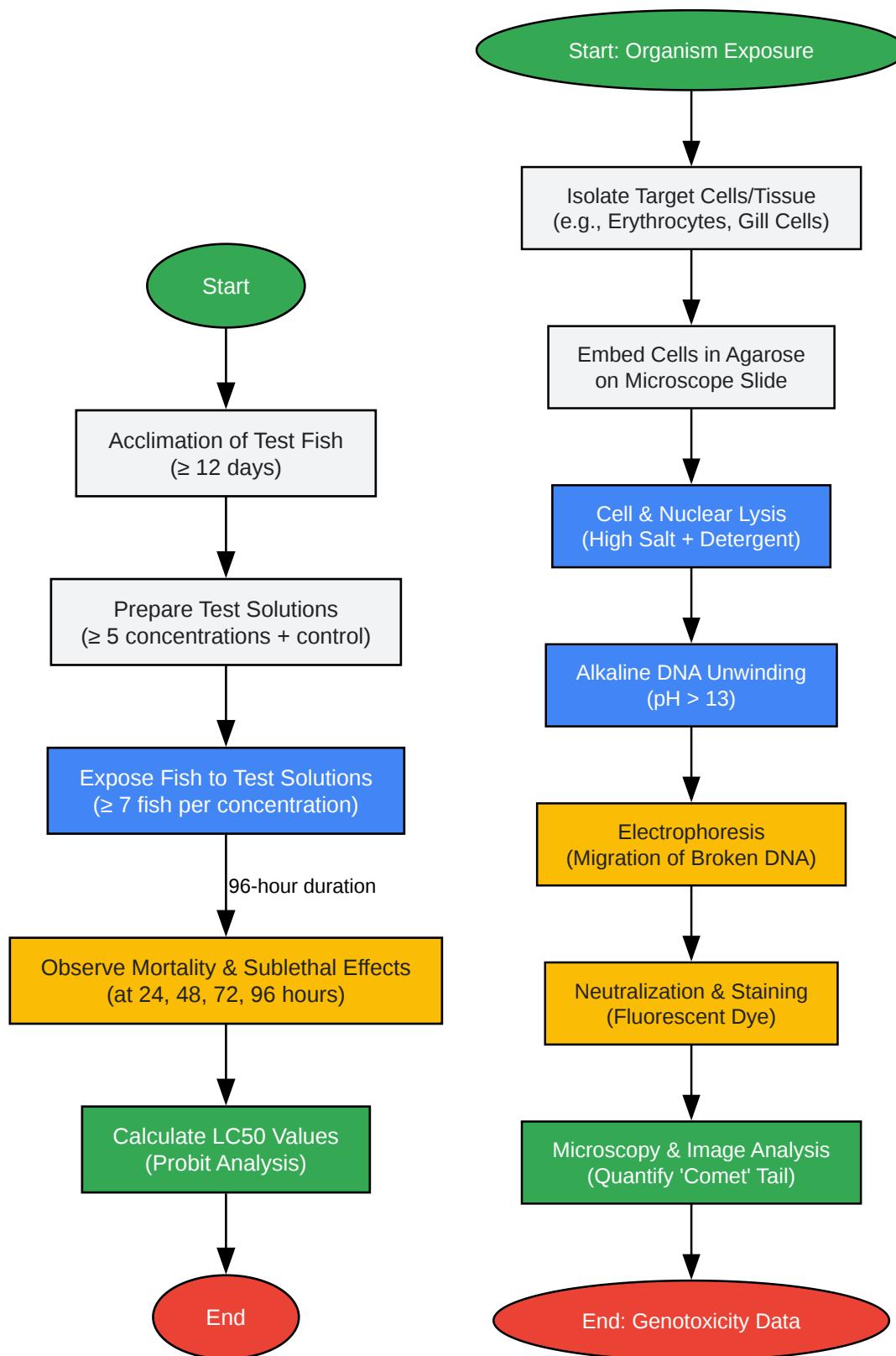
- System: The test can be static (no water change), semi-static (periodic water renewal), or flow-through (continuous water renewal).[20]
- Duration: 96 hours.[20]
- Temperature & pH: Maintained within a narrow range suitable for the test species.[20]
- Loading Rate: The biomass of fish per volume of test solution is kept below a specified limit (e.g., 0.8 g/L for static/semi-static).[21]

## 3. Procedure:

- A range of at least five test concentrations in a geometric series is prepared, along with a control group (and a solvent control if necessary).[20]
- A minimum of seven fish are randomly allocated to each test and control vessel.[20]
- Fish are not fed during the test.
- Observations of mortality and sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.[20]

## 4. Data Analysis:

The cumulative mortality data at each observation time is used to calculate the LC50 values with 95% confidence limits, typically using probit analysis or other appropriate statistical methods.[20]

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